![molecular formula C11H14O5 B1601418 5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one CAS No. 103893-45-4](/img/structure/B1601418.png)
5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one
Overview
Description
The compound is a derivative of 5-Hydroxy-2(5H)-furanone . Furanones are a class of organic compounds characterized by a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of 5-Hydroxy-2(5H)-furanone derivatives often involves the reactions of 2-oxocarboxylic acids, formylation or carboxylation of functionally substituted aromatic or heterocyclic compounds, and transformations of furan derivatives .Chemical Reactions Analysis
Furanones, including 5-Hydroxy-2(5H)-furanone, are known to undergo a number of reactions, including nucleophilic and conjugated addition, Diels–Alder reaction, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions, and photochemical processes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis and Biological Activity
The compound has been used in the synthesis of various derivatives for biological activity exploration. For instance, Kletskov et al. (2018) utilized a related compound in the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties. These derivatives exhibited a synergetic effect in combination with Temobel, an antitumor drug used in brain tumor chemotherapy (Kletskov et al., 2018).
Green Multicomponent Synthesis
Kiyani and Ghorbani (2014) highlighted a green, practical, and environmentally friendly multicomponent synthesis of 4H-chromenes and 4H-pyrans using this compound. This method stands out for its eco-friendly approach, offering advantages like short reaction times and high yields without using hazardous organic solvents (Kiyani & Ghorbani, 2014).
Role in Epigenetic Modification
The compound is implicated in significant biological processes like epigenetic modification. Tahiliani et al. (2009) found that TET1, a protein, is capable of converting 5-methylcytosine into 5-hydroxymethylcytosine, a key step in active DNA demethylation. This process plays a crucial role in genomic stability and transcription regulation (Tahiliani et al., 2009).
Apoptosis Induction
This compound has been identified as a potential apoptosis inducer. Drewe et al. (2007) discovered derivatives of this compound as inducers of apoptosis, which can be critical in cancer treatment and understanding cellular mechanisms (Drewe et al., 2007).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical, chemical, and toxicological properties, as well as recommendations for handling, storage, and disposal .
Future Directions
The future directions in the study of a compound would depend on the current state of research and the potential applications of the compound. This could include developing more efficient synthesis methods, studying the compound’s mechanism of action in more detail, or exploring new applications for the compound .
properties
IUPAC Name |
5-hydroxy-2-(oxan-2-yloxymethyl)pyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c12-9-5-8(15-7-10(9)13)6-16-11-3-1-2-4-14-11/h5,7,11,13H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXXDUFDJJNHTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC(=O)C(=CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547403 | |
Record name | 5-Hydroxy-2-{[(oxan-2-yl)oxy]methyl}-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one | |
CAS RN |
103893-45-4 | |
Record name | 5-Hydroxy-2-{[(oxan-2-yl)oxy]methyl}-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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